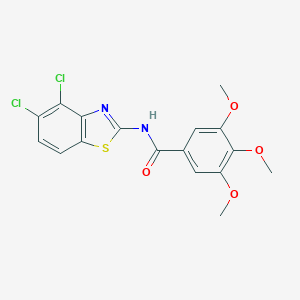![molecular formula C20H22N2O5 B251324 N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251324.png)
N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide, also known as MPD, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. MPD is a chemical compound that belongs to the class of benzodioxoles and has a molecular weight of 371.46 g/mol.
Wirkmechanismus
The mechanism of action of N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide is not fully understood. However, it is believed to interact with the Aβ aggregates by forming a complex with them. This interaction leads to a change in the fluorescence of N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide, which can be detected using spectroscopy. N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide has also been shown to interact with serotonin receptors, leading to the development of selective antagonists.
Biochemical and Physiological Effects:
N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to have a minimal effect on biochemical and physiological processes. However, it has been shown to interact with Aβ aggregates and serotonin receptors, leading to changes in fluorescence and receptor activity, respectively. N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide has also been shown to be non-toxic and non-cytotoxic, making it a suitable candidate for use in research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide in lab experiments is its ability to detect the presence of Aβ aggregates with high sensitivity and specificity. N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide is also easy to synthesize and purify, making it readily available for use in research. However, one of the limitations of using N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide is its limited solubility in water, which can affect its ability to interact with certain targets.
Zukünftige Richtungen
N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide has shown great potential in various fields of scientific research. In the future, it can be used as a tool for the diagnosis and treatment of Alzheimer's disease and cancer. N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide can also be used in the development of selective serotonin receptor antagonists for the treatment of various neurological disorders. In addition, further research can be conducted to improve the solubility of N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide in water, which can enhance its potential applications in research.
Conclusion:
In conclusion, N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide has been extensively used in various fields, including the detection of Aβ aggregates, the development of selective serotonin receptor antagonists, and the diagnosis of cancer. N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide has minimal effects on biochemical and physiological processes and is non-toxic and non-cytotoxic. N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide has several advantages and limitations for lab experiments, and future research can be conducted to enhance its potential applications. Overall, N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide is a promising compound that can be used as a tool for scientific research in various fields.
Synthesemethoden
The synthesis of N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide involves the reaction of 3-methoxy-4-(pentanoylamino)phenylboronic acid and 1,3-benzodioxole-5-carboxylic acid in the presence of a palladium catalyst. The reaction takes place under an inert atmosphere and in the presence of a base. The final product is obtained by purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide has been extensively used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe to detect the presence of amyloid beta (Aβ) aggregates, which are implicated in Alzheimer's disease. N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide has also been used as a ligand in the development of selective serotonin receptor antagonists. In addition, N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide has been used in the development of imaging agents for the diagnosis of cancer.
Eigenschaften
Molekularformel |
C20H22N2O5 |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C20H22N2O5/c1-3-4-5-19(23)22-15-8-7-14(11-17(15)25-2)21-20(24)13-6-9-16-18(10-13)27-12-26-16/h6-11H,3-5,12H2,1-2H3,(H,21,24)(H,22,23) |
InChI-Schlüssel |
CLPPCSHQQGAJLU-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3)OC |
Kanonische SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B251241.png)

![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B251247.png)
![N-[(4-sulfamoylanilino)-sulfanylidenemethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251249.png)
![N-[2-(4-Isobutyryl-piperazin-1-yl)-phenyl]-3,4-dimethyl-benzamide](/img/structure/B251251.png)
![N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B251252.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251254.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B251255.png)
![N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide](/img/structure/B251256.png)
![2,2-dimethyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251258.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B251260.png)
![4-cyano-2-fluoro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251263.png)
![2-(3,5-dimethylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B251264.png)
